molecular formula C22H21ClN2O4S B5146711 N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B5146711
M. Wt: 444.9 g/mol
InChI Key: ONZQNHRTSWMBDI-UHFFFAOYSA-N
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Description

This chemical compound belongs to a category of substances with potential applications in various fields, including medicinal chemistry and material science. Due to its complex molecular structure, it has been the subject of studies focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step reactions, including the formation of sulfonyl groups and the attachment of phenyl groups through processes such as amide bond formation and sulfonation reactions. Studies on related compounds demonstrate methodologies that can potentially be applied to the synthesis of N1-(2-chlorophenyl)-N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N2-phenylglycinamide, focusing on precision in achieving the desired molecular architecture (Al-Hourani et al., 2015).

Molecular Structure Analysis

X-ray crystallography and docking studies provide insights into the molecular structure, showing how specific functional groups and molecular frameworks contribute to the compound's properties and potential biological activities. The molecular structure is crucial for understanding the compound’s interaction with biological targets (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound likely include interactions and transformations pertinent to its sulfonyl and phenylglycinamide groups. These reactions can include sulfonation, amidation, and interactions with biological molecules, which are important for understanding its mechanism of action in biological systems (Wit et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular geometry and the presence of functional groups. These properties are essential for determining the compound's applicability in various solvents and conditions (Crich & Smith, 2000).

Chemical Properties Analysis

The chemical behavior of N1-(2-chlorophenyl)-N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N2-phenylglycinamide is characterized by its reactivity towards nucleophiles, electrophiles, and other chemical agents. Its functional groups, such as the sulfonyl and amide groups, play a pivotal role in its reactivity and interactions with other molecules, impacting its potential use in chemical synthesis and as a bioactive molecule (Owa et al., 2002).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves understanding the potential future applications of the compound and areas of research that could be explored .

properties

IUPAC Name

N-(2-chlorophenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-16-12-13-20(29-2)21(14-16)30(27,28)25(17-8-4-3-5-9-17)15-22(26)24-19-11-7-6-10-18(19)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZQNHRTSWMBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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